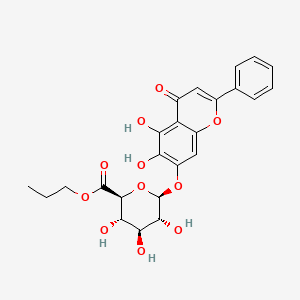
propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound that belongs to the class of flavonoid glycosides This compound is characterized by its unique structure, which includes a chromenone moiety linked to a sugar unit through an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate typically involves the following steps:
-
Synthesis of the Chromenone Moiety: : The chromenone moiety can be synthesized through the condensation of a phenolic compound with an appropriate diketone under acidic conditions. This reaction forms the chromenone ring system with hydroxyl and keto functional groups.
-
Glycosylation: : The chromenone moiety is then glycosylated using a protected sugar derivative. The glycosylation reaction is usually carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the glycosidic bond.
-
Deprotection and Esterification: : The protected sugar derivative is deprotected to reveal the hydroxyl groups. The final step involves esterification with propyl alcohol to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as column chromatography and recrystallization are commonly used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxyl groups in the compound can undergo oxidation to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The keto group in the chromenone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, acetylation can be achieved using acetic anhydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, alkyl halides.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Acetylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate has several scientific research applications:
-
Medicinal Chemistry: : The compound’s antioxidant properties make it a potential candidate for developing drugs that combat oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
-
Biochemistry: : Its ability to interact with various enzymes and proteins makes it useful in studying enzyme kinetics and protein-ligand interactions.
-
Industrial Applications: : The compound’s unique structure and reactivity can be exploited in the synthesis of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Rutin: A glycoside of quercetin with additional sugar moieties.
Kaempferol: Another flavonoid with a similar chromenone structure.
Uniqueness
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its specific glycosidic linkage and the presence of a propyl ester group. These structural features confer distinct chemical reactivity and biological activity compared to other flavonoids.
Propiedades
Fórmula molecular |
C24H24O11 |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H24O11/c1-2-8-32-23(31)22-20(29)19(28)21(30)24(35-22)34-15-10-14-16(18(27)17(15)26)12(25)9-13(33-14)11-6-4-3-5-7-11/h3-7,9-10,19-22,24,26-30H,2,8H2,1H3/t19-,20-,21+,22-,24+/m0/s1 |
Clave InChI |
RGDLJQGFLILSHP-QMDPOKHVSA-N |
SMILES isomérico |
CCCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
SMILES canónico |
CCCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



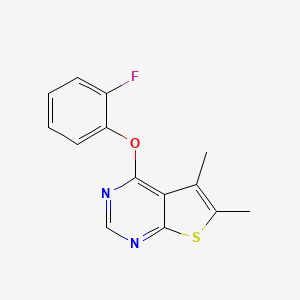

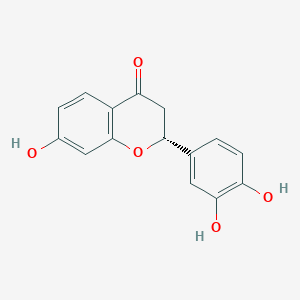
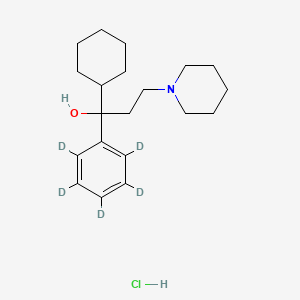
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
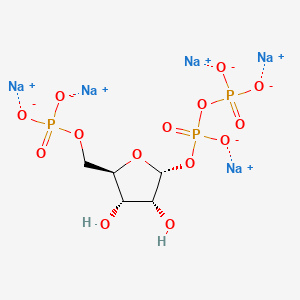


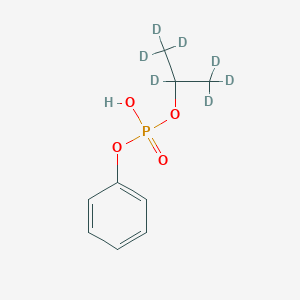

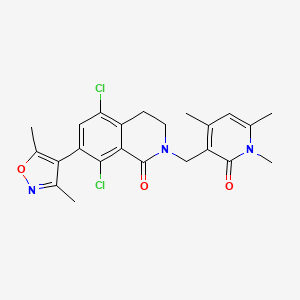

![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
